molecular formula C14H19BN2O5 B7953289 3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid

Cat. No.: B7953289
M. Wt: 306.12 g/mol
InChI Key: UVXASFJQWFBMTH-UHFFFAOYSA-N
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Description

3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the boronic ester group into a hydroxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group can yield a hydroxylated derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transformations that allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 3-Methoxypyridine-4-boronic acid
  • 2-Aminopyridine-5-boronic acid pinacol ester

Uniqueness

What sets 3-Acetamido-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions. Additionally, its stability and reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O5/c1-8(18)17-10-6-9(7-16-11(10)12(19)20)15-21-13(2,3)14(4,5)22-15/h6-7H,1-5H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXASFJQWFBMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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